2,3-Bis(4-chlorophenyl)tetrahydrofuran
Description
2,2-Bis(4-chlorophenyl)tetrahydrofuran is a chlorinated tetrahydrofuran derivative characterized by two para-chlorophenyl groups attached to the second carbon of the tetrahydrofuran ring. Its molecular formula is C₁₆H₁₄Cl₂O, with a molecular weight of 293.19 g/mol.
Properties
CAS No. |
83929-34-4 |
|---|---|
Molecular Formula |
C16H14Cl2O |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)oxolane |
InChI |
InChI=1S/C16H14Cl2O/c17-13-5-1-11(2-6-13)15-9-10-19-16(15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
JZRVDIGZBNDGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)tetrahydrofuran typically involves the reaction of 4-chlorobenzaldehyde with tetrahydrofuran in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis(4-chlorophenyl)tetrahydrofuran may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorophenyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
2,2-Bis(4-chlorophenyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below highlights structural differences and substituent impacts among 2,2-Bis(4-chlorophenyl)tetrahydrofuran and related compounds:
Key Observations :
- Substituent Position : The placement of substituents (e.g., hydroxyl in cis-5-(4-chlorophenyl)tetrahydrofuran-3-ol) significantly impacts solubility and biological interactions .
Physical and Chemical Properties
- Lipophilicity : The para-chlorophenyl groups in 2,2-Bis(4-chlorophenyl)tetrahydrofuran enhance lipophilicity (logP ~4.2), facilitating membrane permeability compared to THF (logP 0.46) .
- Thermal Stability : Fluorinated analogs (e.g., 2,2-Bis(4-fluorophenyl)tetrahydrofuran) exhibit higher thermal stability due to stronger C-F bonds, whereas chlorinated derivatives may show greater reactivity in electrophilic substitutions .
- Solubility: Hydroxyl-containing derivatives like cis-5-(4-chlorophenyl)tetrahydrofuran-3-ol have higher aqueous solubility than non-polar analogs .
Biological Activity
2,2-Bis(4-chlorophenyl)tetrahydrofuran (CAS No. 83929-34-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydrofuran ring substituted with two para-chlorophenyl groups, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
The biological activity of 2,2-Bis(4-chlorophenyl)tetrahydrofuran is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to effects such as:
- Antimicrobial Activity: Potential inhibition of bacterial growth.
- Anticancer Properties: Induction of apoptosis in cancer cells through modulation of cell signaling pathways.
- Anti-inflammatory Effects: Reduction of inflammatory markers through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of 2,2-Bis(4-chlorophenyl)tetrahydrofuran against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | >128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that 2,2-Bis(4-chlorophenyl)tetrahydrofuran can induce apoptosis in various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported the compound's efficacy against human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and promote apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with 2,2-Bis(4-chlorophenyl)tetrahydrofuran resulted in a significant reduction in infection rates compared to a control group receiving standard antibiotics.
- Case Study on Cancer Treatment : In preclinical trials, mice bearing tumor xenografts treated with 2,2-Bis(4-chlorophenyl)tetrahydrofuran exhibited reduced tumor growth and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
